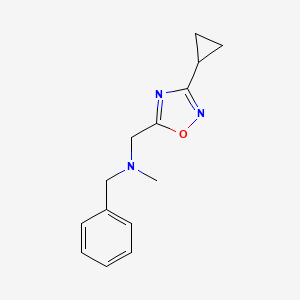
2-(2-isoxazolidinyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-isoxazolidinyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PNU-282987 and is a selective agonist of alpha-7 nicotinic acetylcholine receptors (nAChRs).
Mecanismo De Acción
2-(2-isoxazolidinyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a selective agonist of alpha-7 nAChRs. These receptors are found in the central nervous system and are involved in various physiological processes, including learning, memory, and attention. Activation of these receptors by 2-(2-isoxazolidinyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine results in increased release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-isoxazolidinyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine has several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It has also been shown to have neuroprotective effects and to reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2-isoxazolidinyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is its selectivity for alpha-7 nAChRs. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 2-(2-isoxazolidinyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is to study its effects on other physiological processes, such as inflammation and immune function. Additionally, further research is needed to optimize the synthesis method and improve the purity of the compound.
Métodos De Síntesis
The synthesis of 2-(2-isoxazolidinyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine involves the reaction of 2-(2-bromoethyl)oxazolidine with 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine in the presence of a base. This reaction results in the formation of 2-(2-isoxazolidinyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-(2-isoxazolidinyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine has potential applications in various fields of scientific research. It has been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders. It has also been studied for its potential use as a cognitive enhancer and for its effects on learning and memory.
Propiedades
IUPAC Name |
3-methyl-5-[6-(1,2-oxazolidin-2-yl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-8-13-11(17-14-8)9-3-4-10(12-7-9)15-5-2-6-16-15/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXJERGUIBCJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylpropanamide](/img/structure/B4929317.png)


![2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B4929362.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4929368.png)
![2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4929371.png)
![5-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-furamide](/img/structure/B4929388.png)
![3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide](/img/structure/B4929402.png)
![3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4929406.png)
![N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4929411.png)
![8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate](/img/structure/B4929415.png)
![1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4929416.png)
